molecular formula C22H29Cl2N3O2 B12692283 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride CAS No. 88809-74-9

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride

Cat. No.: B12692283
CAS No.: 88809-74-9
M. Wt: 438.4 g/mol
InChI Key: GXYCHOFCEXAQAH-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common synthetic routes may include:

    Formation of the Pyrido-Oxazin Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a catalyst.

    Introduction of the Ethyl and Phenyl Groups: This can be achieved through alkylation and arylation reactions using reagents like ethyl halides and phenylboronic acids.

    Addition of the Piperidinyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or phenyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxazin ring or other functional groups using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring structure or side chains.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Alkyl halides, aryl halides, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: Compounds with similar ring structures but different substituents.

    Piperidine derivatives: Compounds containing the piperidine ring, which may have similar biological activities.

    Phenyl-ethyl derivatives: Compounds with phenyl and ethyl groups attached to various scaffolds.

Uniqueness

The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

CAS No.

88809-74-9

Molecular Formula

C22H29Cl2N3O2

Molecular Weight

438.4 g/mol

IUPAC Name

2-ethyl-4-(1-phenyl-2-piperidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C22H27N3O2.2ClH/c1-2-19-22(26)25(21-20(27-19)12-9-13-23-21)18(17-10-5-3-6-11-17)16-24-14-7-4-8-15-24;;/h3,5-6,9-13,18-19H,2,4,7-8,14-16H2,1H3;2*1H

InChI Key

GXYCHOFCEXAQAH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCCCC3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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